(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid
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Overview
Description
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a phenyl ring substituted with a tert-butoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid typically involves the protection of the amino group, followed by the introduction of the tert-butoxy group. One common method involves the use of tert-butyl esters, which are introduced through flow microreactor systems. This method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar flow microreactor systems. These systems allow for continuous production, which is advantageous for maintaining consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under specific conditions.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenyl ring may yield phenolic derivatives, while reduction of the amino group may produce amine derivatives.
Scientific Research Applications
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group and the phenyl ring play crucial roles in its binding to target molecules, influencing various biochemical pathways. The tert-butoxy group may enhance its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-3-(4-(tert-butoxy)phenyl)propanoic acid
- (S)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid
Uniqueness
(S)-3-Amino-4-(4-(tert-butoxy)phenyl)butanoic acid is unique due to its specific structure, which includes a butanoic acid moiety. This distinguishes it from similar compounds that may have different chain lengths or functional groups.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
(3S)-3-amino-4-[4-[(2-methylpropan-2-yl)oxy]phenyl]butanoic acid |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-12-6-4-10(5-7-12)8-11(15)9-13(16)17/h4-7,11H,8-9,15H2,1-3H3,(H,16,17)/t11-/m0/s1 |
InChI Key |
XNKLKTFMSBRROT-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)OC1=CC=C(C=C1)C[C@@H](CC(=O)O)N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)CC(CC(=O)O)N |
Origin of Product |
United States |
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